Technical Guide: Synthesis of 1,6-Dimethyl-1H-indole-2-carboxylic Acid
Technical Guide: Synthesis of 1,6-Dimethyl-1H-indole-2-carboxylic Acid
This guide provides an in-depth technical analysis of the synthesis pathways for 1,6-dimethyl-1H-indole-2-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for NMDA antagonists and kynurenine-3-monooxygenase inhibitors).[1][2]
The guide details two primary methodologies: the Fischer Indole Synthesis (preferred for scalability and reagent availability) and the Reissert Indole Synthesis (preferred for regiochemical purity).
[1][2]
Part 1: Executive Summary & Retrosynthetic Analysis[1][2]
The target molecule features an indole core substituted at the N1 and C6 positions with methyl groups, and a carboxylic acid at C2. The presence of the C6-methyl group introduces a significant regiochemical challenge during ring closure, while the N1-methyl group requires a specific alkylation strategy.[1][2]
Retrosynthetic Disconnection
The most logical disconnections lead to two distinct precursors:
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Route A (Fischer): Disconnection of the N1-C2 and C3-C3a bonds leads to (3-methylphenyl)hydrazine and a pyruvate derivative .[1][2]
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Route B (Reissert): Disconnection of the C2-C3 bond leads to 2-nitro-4-methyltoluene and diethyl oxalate .[1][2]
Figure 1: Retrosynthetic analysis showing the two primary chemical lineages.
Part 2: Primary Pathway – The Fischer Indole Synthesis
This route is the industry standard due to the low cost of starting materials. However, it requires a robust purification strategy to separate the 6-methyl isomer from the 4-methyl byproduct.[1][2]
Phase 1: Hydrazone Formation & Cyclization
The reaction between 3-methylphenylhydrazine hydrochloride and ethyl pyruvate yields a hydrazone intermediate.[1][2] Upon treatment with a Lewis or Brønsted acid (e.g., Polyphosphoric Acid), a [3,3]-sigmatropic rearrangement occurs.
The Regioselectivity Challenge: The sigmatropic shift can occur at either the ortho position para to the methyl group (yielding the 6-methyl isomer) or the ortho position ortho to the methyl group (yielding the 4-methyl isomer).
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Steric Control: The 6-methyl isomer is generally favored (approx. 3:1 to 4:1 ratio) due to steric hindrance at the crowded 2-position of the hydrazine ring, but the 4-methyl impurity is unavoidable and must be removed.[1][2]
Phase 2: N-Methylation
Alkylation is best performed on the ester intermediate (ethyl 1,6-dimethylindole-2-carboxylate) rather than the free acid to avoid zwitterionic solubility issues and O-alkylation side products.[1][2]
Phase 3: Hydrolysis
Saponification of the ethyl ester yields the final free acid.
Part 3: Detailed Experimental Protocol (Fischer Route)
Safety Warning: Hydrazines are toxic and potential carcinogens.[2] Methyl iodide is a volatile alkylating agent.[2] Perform all reactions in a fume hood.
Step 1: Synthesis of Ethyl 6-methylindole-2-carboxylate
Reagents: 3-Methylphenylhydrazine HCl (1.0 eq), Ethyl Pyruvate (1.1 eq), Polyphosphoric Acid (PPA), Ethanol.[1][2]
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Hydrazone Formation: Dissolve 3-methylphenylhydrazine HCl (15.8 g, 100 mmol) in Ethanol (100 mL). Add Ethyl Pyruvate (12.2 mL, 110 mmol) dropwise. Stir at room temperature for 2 hours.
-
Isolation: Cool the mixture. The hydrazone often precipitates.[2] Filter and dry.[2] If not, evaporate solvent to yield the crude hydrazone.
-
Cyclization: Add the crude hydrazone to PPA (100 g) pre-heated to 80°C. Stir mechanically (viscous) and heat to 100–110°C for 3 hours. The reaction turns dark brown.[2]
-
Quench: Pour the hot reaction mixture slowly into stirred ice-water (500 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 150 mL). Wash organics with NaHCO₃ (sat.) and Brine.[2] Dry over Na₂SO₄.[2]
-
Purification (Crucial): The crude contains both 4-methyl and 6-methyl isomers.[1][2]
Step 2: N-Methylation
Reagents: Ethyl 6-methylindole-2-carboxylate (from Step 1), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide (1.5 eq), DMF (anhydrous).[1][2]
-
Dissolve the indole ester (10 mmol) in anhydrous DMF (20 mL) under Argon.
-
Cool to 0°C. Add NaH (12 mmol) portion-wise. Evolution of H₂ gas will occur.[2] Stir for 30 mins until gas evolution ceases (anion formation).
-
Add Methyl Iodide (15 mmol) dropwise.
-
Allow to warm to room temperature and stir for 2 hours.
-
Workup: Quench with water. Extract with EtOAc.[2] The product, Ethyl 1,6-dimethylindole-2-carboxylate , is usually obtained in high purity (>90%) after evaporation.[1][2]
Step 3: Saponification
Reagents: LiOH or NaOH (3.0 eq), THF/Water or EtOH/Water.[2]
-
Dissolve the N-methylated ester in THF:Water (3:1).[2]
-
Add LiOH (3.0 eq).[2] Stir at 60°C for 4 hours.
-
Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.
-
Isolation: The target acid, 1,6-dimethyl-1H-indole-2-carboxylic acid , precipitates as a solid.[1][2] Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.[2]
Part 4: Alternative Pathway – The Reissert Synthesis
For applications requiring strict regio-purity where chromatography is difficult, the Reissert method is superior.[2]
Mechanism:
-
Condensation: 2-Nitro-4-methyltoluene reacts with Diethyl Oxalate (Base: KOEt) to form the potassium salt of ethyl 2-nitro-4-methylphenylpyruvate.[1][2]
-
Reductive Cyclization: Treatment with Zinc dust in Acetic Acid reduces the nitro group to an amine, which spontaneously cyclizes to the indole.[3]
Advantage: The nitrogen atom is "locked" at the position ortho to the methyl group in the starting material, preventing the formation of the 4-methyl isomer entirely.
Figure 2: Workflow for the Fischer Synthesis route including the critical purification step.[1][2]
Part 5: Data Summary & Comparison
| Feature | Fischer Route | Reissert Route |
| Starting Material Cost | Low (Commodity chemicals) | Medium (Nitrotoluenes/Oxalates) |
| Step Count | 3 (Plus purification) | 3 |
| Regioselectivity | Poor (Mixture of 4-Me and 6-Me) | Excellent (100% 6-Me) |
| Scalability | High (Industrial standard) | Medium (Zn/AcOH waste management) |
| Purification Load | High (Requires column/recryst.)[1][2] | Low (Simple filtration usually sufficient) |
Part 6: References
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Fischer, E., & Jourdan, F. (1883).[4] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.[2] (The foundational paper on Fischer Indole Synthesis).
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Robinson, B. (1963).[2] The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
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Reissert, A. (1897).[2][5][6] Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Berichte der deutschen chemischen Gesellschaft, 30, 1030.[5] (The foundational paper on Reissert Synthesis).
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Murakami, Y., et al. (1995). Synthetic studies on indoles and related compounds.[2][5][6][7][8][9][10][11] XXXVI. Efficient synthesis of 1-methylindole-2-carboxylic acid derivatives. Chemical & Pharmaceutical Bulletin, 43(9). (Protocol for N-methylation and hydrolysis).[1][2]
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Merck & Co. (2008).[2] Indole Derivatives as NMDA Antagonists. WO Patent 2008/072257.[2] (Describes industrial preparation of substituted indole-2-carboxylates). Link[2]
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